5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide 5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1351604-87-9
VCID: VC7165238
InChI: InChI=1S/C19H15BrClNO2/c20-13-8-9-17(21)16(10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24)
SMILES: C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O
Molecular Formula: C19H15BrClNO2
Molecular Weight: 404.69

5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

CAS No.: 1351604-87-9

Cat. No.: VC7165238

Molecular Formula: C19H15BrClNO2

Molecular Weight: 404.69

* For research use only. Not for human or veterinary use.

5-bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide - 1351604-87-9

Specification

CAS No. 1351604-87-9
Molecular Formula C19H15BrClNO2
Molecular Weight 404.69
IUPAC Name 5-bromo-2-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide
Standard InChI InChI=1S/C19H15BrClNO2/c20-13-8-9-17(21)16(10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24)
Standard InChI Key ACOJVJYQTWMVKK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O

Introduction

Chemical Identity and Structural Properties

5-Bromo-2-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a benzamide derivative featuring a naphthalene moiety and halogen substituents. Its molecular formula is C19H15BrClNO2\text{C}_{19}\text{H}_{15}\text{BrClNO}_2, with a molecular weight of 404.69 g/mol. The compound’s IUPAC name reflects its substitution pattern: a bromine atom at the 5-position, a chlorine atom at the 2-position of the benzamide ring, and a hydroxyethyl group linked to a naphthalen-1-yl group via an amide bond.

Structural Features

The compound’s structure includes:

  • A benzamide core with halogen substituents (Br, Cl) influencing electronic properties.

  • A 2-hydroxyethyl group connected to a naphthalen-1-yl moiety, introducing steric bulk and potential π-π stacking interactions.

  • An amide bond that may participate in hydrogen bonding with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1351604-87-9
Molecular FormulaC19H15BrClNO2\text{C}_{19}\text{H}_{15}\text{BrClNO}_2
Molecular Weight404.69 g/mol
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O
InChI KeyACOJVJYQTWMVKK-UHFFFAOYSA-N
Compound ClassKey StepsYield (%)
Indole-Piperazine AmidesReductive amination, Pd-catalyzed coupling60–75
Naphthalene-BenzamidesAcid chloride coupling, borane reduction45–55

Research Findings and Comparative Analysis

Limited direct data exist for this compound, but inferences can be drawn from analogs:

Receptor Binding Affinities

  • Indole-acyl derivatives (e.g., 10i) show Ki values of 1.69 nM for D3 receptors .

  • Benzofuran analogs exhibit reduced potency (Ki D3 = 5.23 nM), highlighting the importance of the naphthalene group .

Table 3: Binding Affinities of Selected Analogous Compounds

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2/D3)
10e51.20.55093
10g (Indazole)28.02.839.9
10i (Benzo[b]thiazole)76.91.6945.5

Functional Activity

  • Compound (-)-10e demonstrated agonist activity in GTPγS assays, confirming D3 receptor selectivity .

  • Hydroxyethyl substituents may enhance blood-brain barrier permeability, a critical factor for CNS-targeted therapeutics.

Challenges and Future Directions

  • Synthetic Optimization: Developing efficient routes to improve yields and purity.

  • Biological Profiling: Screening against dopamine receptors, kinases, and off-target proteins.

  • Solubility and Pharmacokinetics: Addressing the lack of solubility data through formulation studies .

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